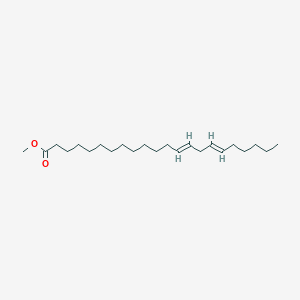![molecular formula C26H40O5 B1233568 propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate CAS No. 913258-34-1](/img/structure/B1233568.png)
propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-trans Latanoprost: is a derivative of the prostaglandin F2 alpha analog latanoprost. It is an isomer of latanoprost where the double bond between carbons 5 and 6 has been changed from cis (Z) to trans (E). This compound is primarily used as an analytical standard for detecting and quantifying impurities in commercial preparations of latanoprost .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-trans Latanoprost involves the isomerization of latanoprost. The process typically includes the following steps:
Reduction of Latanoprost Lactone: Latanoprost lactol is obtained by reducing the lactone with diisobutylaluminum hydride at -78°C.
Industrial Production Methods: the preparation methods involve standard organic synthesis techniques and purification processes such as chromatography .
化学反応の分析
Types of Reactions: 5-trans Latanoprost undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry: 5-trans Latanoprost is used as an analytical standard in the detection and quantification of impurities in commercial preparations of latanoprost .
Biology and Medicine:
Industry: In the pharmaceutical industry, 5-trans Latanoprost is used to ensure the purity and quality of latanoprost formulations .
類似化合物との比較
特性
CAS番号 |
913258-34-1 |
|---|---|
分子式 |
C26H40O5 |
分子量 |
432.6 g/mol |
IUPAC名 |
propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/t21-,22-,23-,24+,25-/m1/s1 |
InChIキー |
GGXICVAJURFBLW-UUFXTFJOSA-N |
SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
異性体SMILES |
CC(C)OC(=O)CCCC=CC[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O |
正規SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
ピクトグラム |
Acute Toxic; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is it important to separate and quantify trans-Latanoprost from Latanoprost?
A1: Trans-Latanoprost, chemically known as propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate, is an isomer of Latanoprost and can arise as an impurity during the synthesis process [, ]. As an isomer, it possesses a similar chemical structure but differs in the spatial arrangement of atoms. These structural differences, even if subtle, can lead to altered pharmacological activity, potency, and potentially different safety profiles compared to the intended drug.
Q2: What analytical method has been shown to effectively separate Latanoprost from trans-Latanoprost?
A2: Research has demonstrated that High-Performance Liquid Chromatography (HPLC) using an NH2 column with a specific mobile phase comprising heptane, 2-propanol, acetonitrile, and a small amount of water can effectively separate Latanoprost from its isomers, including trans-Latanoprost []. This method provides baseline separation, allowing for accurate identification and quantification of each component in a mixture.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide](/img/structure/B1233491.png)





![[(E)-1-[5-(2-methylpropoxymethyl)-2-oxooxolan-3-yl]propan-2-ylideneamino]thiourea](/img/structure/B1233498.png)
![1-(2-methoxy-2-methylpropanoyl)oxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1233499.png)





